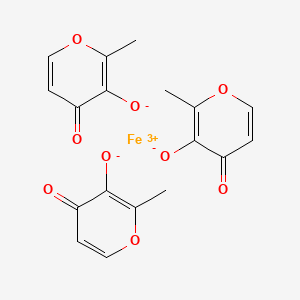

iron(3+);tris(2-methyl-4-oxopyran-3-olate)

Description

Structure

3D Structure of Parent

Propriétés

Key on ui mechanism of action |

Ferric maltol dissociates as the iron atom is donated to unknown iron uptake mechanisms, possibly beta 3 integrin or divalent metal transporter 1, in the ileum and duodenum. Once the iron is in circulation, it then associates with transferrin and ferritin. |

|---|---|

Numéro CAS |

33725-54-1 |

Formule moléculaire |

C18H15FeO9 |

Poids moléculaire |

431.2 g/mol |

Nom IUPAC |

iron(3+);tris(2-methyl-4-oxopyran-3-olate) |

InChI |

InChI=1S/3C6H6O3.Fe/c3*1-4-6(8)5(7)2-3-9-4;/h3*2-3,8H,1H3;/q;;;+3/p-3 |

Clé InChI |

AHPWLYJHTFAWKI-UHFFFAOYSA-K |

SMILES canonique |

CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].[Fe+3] |

Apparence |

Solid powder |

melting_point |

300 |

Autres numéros CAS |

33725-54-1 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

4.5-12mg/mL |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Ferric maltol; Iron (III) maltol; ST10; ST-10; ST 10; ST10-021; ST-10-021; ST 10-021; ST10021; ST-10021; ST 10021; WHO 9974; WHO-9974; WHO9974; |

Origine du produit |

United States |

Historical Trajectory and Foundational Research of Ferric Maltol

Discovery and Early Conception of Iron-Maltol Complexation

The concept of using chelators to manage iron metabolism gained prominence as scientists sought ways to either remove excess iron or enhance its absorption. The trimaltol iron complex, known as ferric maltol (B134687), was initially designed, synthesized, and screened in vitro and in vivo between 1980 and 1981. semanticscholar.orgnih.govresearchgate.net This work followed the discovery of the alpha-ketohydroxyheteroaromatic (KHP) class of iron chelators between 1978 and 1981. semanticscholar.orgnih.govresearchgate.net Maltol, a naturally occurring sugar derivative found in various food products, was identified as an alpha-ketohydroxypyrone chelator with potential for use in iron deficiency anemia (IDA). mdpi.com

Early studies investigated the interaction of maltol with ferritin, a key iron storage protein. It was shown that maltol could mobilize ferritin iron, albeit at a slower rate compared to other chelators like deferiprone (B1670187). nih.gov For instance, in in vitro studies using horse spleen ferritin, maltol caused the release of 9% of iron, while deferoxamine (B1203445) and deferiprone released 12% and 21%, respectively, under similar conditions. nih.gov Research also explored the interaction of maltol and the maltol iron complex with other proteins involved in iron metabolism. nih.gov

Evolution of Chelator Design Principles for Iron Metabolism Research

The evolution of chelator design principles for iron metabolism research has been driven by the need for compounds with improved efficacy, specificity, and favorable pharmacokinetic properties. Early efforts focused on identifying molecules that could bind iron, but later research emphasized the design of chelators tailored for specific therapeutic goals, such as removing excess iron in iron overload conditions or facilitating iron absorption in iron deficiency. acs.orgmdpi.com

The discovery of the KHP class of iron chelators, which includes maltol, represented a new approach to iron chelation. semanticscholar.orgnih.gov The selection of the maltol-iron complex for potential use in IDA was based on its lipophilic properties and the characterization of its in vitro and in vivo behavior, including the stability of the iron complex, its interactions with proteins, and its ability to transfer iron in red blood cells and inverted intestinal sacs. mdpi.com This highlighted a shift towards designing chelators that could effectively navigate biological barriers and interact appropriately with the body's iron handling systems. The design of chelating drugs for preventing iron absorption in cases of accidental iron poisoning also represents a therapeutic approach aimed at reducing associated mortality. mdpi.com

Academic Contributions to Ferric Maltol Development Pathways

Academic research has played a crucial role in the development of ferric maltol. The initial design, synthesis, and screening of the trimaltol iron complex were the result of an academic project initiated in 1978. nih.govresearchgate.net This project led to the discovery of the novel alpha-ketohydroxypyrone and alpha-ketohydroxypyridine classes of iron chelators, intended for clinical use in iron metabolic disorders. nih.govresearchgate.net

Academic centers have been instrumental in conducting preclinical studies and clinical trials to evaluate the potential of ferric maltol. Early preclinical studies demonstrated the potential of ferric maltol in improving iron absorption, with animal models showing promising results, including higher bioavailability and reduced gastrointestinal irritation compared to ferrous iron supplements. wbcil.com These positive findings paved the way for clinical trials in humans to assess the safety, efficacy, and tolerability of ferric maltol in treating iron deficiency anemia. wbcil.com

Research conducted in academic settings has also provided detailed insights into the drug development process for compounds like ferric maltol, including theoretical concepts of invention, drug discovery, chemical synthesis, and in vitro and in vivo screening. nih.govnih.gov Academic contributions have helped to characterize the properties of the maltol-iron complex, such as its stability at physiological pH and its ability to remain chelated until the point of absorption in the gut. mdpi.com Studies originating from academic centers have explored the mechanism by which ferric maltol delivers iron for uptake across the intestinal wall and transfer to transferrin and ferritin. fda.govpatsnap.com Furthermore, academic research has contributed to understanding how ferric maltol might differ from other iron supplements in its impact on the intestinal microbiome. mdpi.com

The development pathway of ferric maltol, similar to that of deferiprone, highlights the complexities and efforts involved in orphan drug development programs originating from academic centers. nih.govnih.gov Academic studies have provided evidence supporting the use of ferric maltol in various patient populations, including those with inflammatory bowel disease and chronic kidney disease. researchgate.netmdpi.com

Detailed Research Findings:

Research has shown that the ferric maltol complex is formed with a 3:1 iron-to-maltol ratio, which helps prevent the formation of iron hydroxide (B78521) polymers and ensures bioavailable iron at the neutral pH of the intestinal tract. wbcil.com In vitro and in vivo studies have demonstrated that natural and synthetic lipophilic KHP chelators, including maltol, form stable iron complexes and can transfer iron across cell membranes, increasing iron absorption in animals. semanticscholar.orgresearchgate.net The transport of chelators and chelator iron complexes across cell membranes is considered an important parameter in the screening procedure for use in iron metabolic diseases. nih.gov The interaction of chelator iron complexes with transferrin and the utilization of iron by hematopoietic and other cells for hemoglobin production are major factors contributing to the efficacy of iron formulations for IDA. nih.gov

In studies involving iron-loaded mice, the maltol-iron complex and other lipophilic iron complexes were shown to be effective in increasing the transport of iron into red blood cells and inverted rat intestines. mdpi.com The iron from the iron-maltol complex enters the iron metabolism pathway, involving intracellular storage in ferritin, transport in the blood by transferrin, and utilization by hematopoietic tissues for hemoglobin production. researchgate.net

Clinical trials have demonstrated the efficacy of ferric maltol in increasing hemoglobin levels and replenishing iron stores. For example, in a phase 3 study in patients with inflammatory bowel disease and iron deficiency anemia, ferric maltol treatment resulted in a significant increase in hemoglobin concentration compared to placebo. oup.com The mean improvement in hemoglobin was 2.25 g/dL over 12 weeks. oup.com Normal hemoglobin levels were achieved in a high proportion of patients in long-term extension studies. nih.gov Serum ferritin levels also increased significantly with ferric maltol treatment. nih.gov

Data Table:

While detailed historical quantitative data specifically for the discovery and early conception phases are not extensively provided in the search results in a format suitable for a comprehensive data table focusing solely on that period, the research findings highlight comparative data from early studies.

| Chelator | Iron Mobilization from Ferritin (in vitro) |

| Maltol | 9% |

| Deferoxamine | 12% |

| Deferiprone | 21% |

Note: Data derived from in vitro studies using 59-Fe labelled horse spleen ferritin (0.15 mg/mL) and chelators (1.2 mM) over 24 hours. nih.gov

Further research findings indicate that iron from ferric maltol is absorbed at least as well as ferrous iron and better absorbed than from simple ferric salts in human studies. mdpi.com The absorption process involves the dissociation of the ferric maltol complex in the small intestine, reduction of ferric iron to ferrous iron, and subsequent uptake by enterocytes. patsnap.com

Synthetic Chemistry and Structural Elucidation of Ferric Maltol

Methodological Advances in Ferric Maltol (B134687) Synthesis

Early synthetic routes for ferric trimaltol often involved the use of organic solvents, which presented challenges related to manufacturing costs, solvent removal, and safety google.com. These methods could also lead to the generation of unwanted impurities like ferric hydroxide (B78521) google.com.

More recent advancements have focused on aqueous synthesis methods driven by regulatory demands for low levels of toxic heavy metals wbcil.comepo.org. One approach involves reacting maltol with a non-carboxylate iron salt, such as ferric chloride, in an aqueous solution at alkaline pH newdrugapprovals.orggoogle.com. However, adding a non-carboxylate iron salt to a highly alkaline solution can promote the formation of stable iron oxides, which are undesirable contaminants epo.org.

Alternative methods explore the reaction of maltol with ligand-modified or ligand-coated ferric hydroxides or even ferrous hydroxides google.comepo.orggoogle.com. In methods using ligand-modified or coated ferric hydroxide, the ferric hydroxide is added to a maltol solution, preferably at a pH above 8.0, more preferably above 8.5, and even more preferably above 9.0 google.com. The reaction between the ligand-modified or coated ferric hydroxide and maltol in a slurry or suspension can release hydroxyl ions as the ferric iron is complexed by maltol, leading to further dissolution of maltol google.com.

Another method involves preparing a ferrous iron solution from a ferrous iron salt, precipitating a ferrous hydroxide slurry by raising the pH, optionally ligand doping or coating the ferrous hydroxide, and then reacting the ferrous hydroxide slurry with an alkaline solution or slurry of maltol to produce ferric maltol epo.orggoogle.com. This process can be carried out under fully aqueous conditions epo.org. Using ferrous hydroxide as a starting material is notable because iron hydroxides are often considered unwanted by-products in ferric maltol syntheses epo.org. The reaction with ferrous hydroxide can also release hydroxyl ions as the ferric iron (upon oxidation from ferrous) is complexed by maltol, which helps maintain the pH and reduces the need for additional base, thus lowering potential sodium or potassium contamination google.com.

Methods utilizing elemental iron as a starting material have also been explored, aiming for one-step synthesis in aqueous conditions to simplify clean-up and potentially use a cheaper iron source patsnap.com. The oxidation of elemental iron to ferric iron in this process can be accelerated by using compressed oxygen or other means of delivering oxygen patsnap.com.

Critical process parameters in ferric maltol synthesis can include the reaction temperature, the mole ratio of starting materials (like maltol and the iron source), and the modulation of pH wbcil.com. Sequential addition of raw materials, reaction time, isolation, and drying methods (such as spray drying) are also monitored critically wbcil.com.

Ligand Design Strategies for Enhanced Iron Complexation

Maltol, a hydroxypyrone, is a naturally occurring sugar derivative that strongly chelates ferric iron (Fe³⁺) nih.govgoogle.com. Its structure contains an alpha-keto hydroxy iron binding site, which is identical to that found in the iron chelating drug deferiprone (B1670187) nih.gov. Maltol binds metal cations primarily as a dioxobidentate ligand google.com.

The design strategy for using maltol in ferric maltol focuses on its ability to form a stable, soluble complex with ferric iron, particularly at physiological pH nih.govpatsnap.com. This complexation prevents the iron from precipitating as insoluble ferric hydroxide or phosphate (B84403) in the gastrointestinal tract, thereby enhancing its bioavailability patsnap.comdrugbank.comcphi-online.com. The strong chelation by maltol renders the ferric iron stable and available for absorption nih.govnewdrugapprovals.org.

Coordination Chemistry and Complex Formation of Ferric Maltol

Ferric maltol is a coordination complex where ferric iron (Fe³⁺) is centrally chelated by maltol ligands wbcil.com. The complex formation involves the binding of maltol molecules to the ferric ion.

Stoichiometric Ratios in Iron-Maltol Complexation

Maltol can combine with Fe³⁺ in different molar ratios, specifically 1:1, 1:2, and 1:3 (maltol:iron) researchgate.netcambridge.org. At physiological pH, the predominant species is the neutral 1:3 complex, known as ferric trimaltol nih.govcphi-online.comresearchgate.netcambridge.orgcphi-online.com. In this complex, three maltol anions coordinate with one ferric iron ion wbcil.comnih.gov.

However, at acidic pH values, such as those found in the stomach, the positively charged 1:2 complex can become the major form cambridge.org. The composition of the resulting complex is pH-dependent, with stepwise binding of maltol occurring as the pH increases researchgate.net. Studies using methods like isomolar (B1166829) series have been used to determine the compositions of the 1:1, 1:2, and 1:3 complexes in aqueous solutions researchgate.net.

Structural Characterization of the Ferric Maltol Complex

The ferric maltol complex, specifically ferric trimaltol, is described as having an octahedral geometry with the iron ion at the center nih.govwbcil.com. In the solid state, the complex may exist as oligomers, including dimers, where not every iron is necessarily coordinated to three maltol molecules, although the term ferric trimaltol is conventionally used google.comgoogle.com.

Structural characterization techniques confirm the formation and structure of the ferric maltol complex. Infrared (IR) spectroscopy provides evidence of the coordination of the carbonyl oxygen of maltol to iron, shown by a decrease in stretching frequency compared to free maltol wbcil.com. A peak around 467 cm⁻¹ indicates metal-oxygen bonding wbcil.com. The absence of a peak around 3262 cm⁻¹ in the IR spectrum of ferric maltol can indicate the absence of non-bonded or free maltol wbcil.com.

X-ray diffraction (XRD) analysis is used to identify and characterize different crystalline forms (polymorphs) of ferric maltol newdrugapprovals.orgwbcil.comgoogle.comjustia.com. Specific polymorphic forms, such as Form A (also referred to as Form I), are characterized by characteristic peaks in their powder X-ray diffraction patterns at specific 2-theta values newdrugapprovals.orgwbcil.comgoogle.com. For example, Form A is characterized by peaks at 2-theta values around 15.6° and 22.5° newdrugapprovals.orgwbcil.comgoogle.com. Other polymorphs, such as Form II, Form III, and Form IV, are characterized by different sets of peaks in their XRD patterns newdrugapprovals.orggoogle.com.

UV-Visible (UV-Vis) spectroscopy is also used to confirm the structure and characterize ferric maltol wbcil.combrieflands.com. The UV-Vis spectrum in aqueous solution is described as having a characteristic two-band profile google.com.

Mass spectrometry (MS), particularly ESI (positive mode), can show characteristic peaks corresponding to maltol and the maltol-iron complex, confirming the structure wbcil.com.

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal stability and physical properties of ferric maltol wbcil.com. DSC can reveal the melting point, indicating crystalline purity wbcil.com. TGA can show weight loss stages corresponding to moisture loss and degradation onset, highlighting the stability range wbcil.com.

Solution-Phase Speciation Studies of Ferric Maltol in Biological Milieus

In aqueous environments, particularly at different concentrations and pH values, ferric maltol can exist as various equilibrium species, including oligomeric species like dimers and ferric iron species complexed with one or two maltol molecules, in addition to the trimaltol form google.comgoogle.com.

However, the iron-maltol complex is designed to remain strongly chelated at physiological pH until it reaches the site of absorption in the gut nih.gov. Studies have shown that at a pH range of 6-10, a single iron complex species of red/orange color is indicated researchgate.net.

Upon ingestion, the ferric maltol complex maintains iron in a soluble and stable form as it passes through the gastrointestinal tract patsnap.com. In the mildly alkaline environment of the small intestine, the complex dissociates, allowing the ferric iron to be reduced and absorbed patsnap.com. The stability of the complex at physiological pH is crucial for preventing precipitation and ensuring the availability of iron for absorption nih.gov.

Advanced Analytical Techniques for Ferric Maltol Characterization

A range of advanced analytical techniques is employed for the comprehensive characterization of ferric maltol, ensuring its identity, purity, structure, and physical properties. These include:

Infrared (IR) Spectroscopy: Used to confirm the presence of functional groups and the coordination of maltol to iron wbcil.combrieflands.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Applied to analyze the structure of maltol, the starting material, to control impurities wbcil.com.

Mass Spectrometry (MS): Used to confirm the molecular weight and structure of ferric maltol wbcil.com.

UV-Visible (UV-Vis) Spectroscopy: Used for identification, structural confirmation, and quantitative analysis wbcil.combrieflands.com. UV-Vis spectrophotometry at specific wavelengths, such as 411 nm, is used for determining ferric maltol content brieflands.com.

High-Performance Liquid Chromatography (HPLC): Used to analyze the purity of the final product and control impurities in the starting material maltol wbcil.com. HPLC-MS/MS methods have been developed and validated for the simultaneous determination of maltol and its metabolite, maltol glucuronide, in biological samples like plasma and urine, which is relevant for pharmacokinetic studies nih.gov.

X-ray Diffraction (XRD): Essential for identifying and characterizing the crystalline form (polymorph) of ferric maltol newdrugapprovals.orgwbcil.comgoogle.comjustia.com. Powder XRD patterns with characteristic peaks at specific 2-theta values are used for this purpose newdrugapprovals.orgwbcil.comgoogle.comjustia.com.

Differential Scanning Calorimetry (DSC): Used to determine the melting point and assess the thermal behavior and crystalline purity wbcil.com.

Thermogravimetric Analysis (TGA): Used to evaluate thermal stability and determine moisture content and degradation behavior wbcil.com.

Atomic Absorption Spectrophotometry: Used to determine the iron percentage in the synthesized complex brieflands.com.

pH Measurement: Used to characterize the pH of aqueous solutions of ferric maltol wbcil.compridedrugs.in.

Karl Fischer Titration or Loss on Drying: Used to determine water content or loss on drying pridedrugs.in.

Titrimetry: Used to determine the content of ferrous iron impurities pridedrugs.in.

These techniques collectively provide detailed information about the chemical composition, structure, purity, and physical form of ferric maltol.

Data Tables

Based on the search results, here is a data table summarizing some characteristic analytical data for ferric maltol.

| Property | Value | Method/Observation | Source |

| Description | Light brown to reddish brown powder | Visual observation | pridedrugs.in |

| Melting Point | ~300.2°C or ~302.8°C (±0.5°C) | DSC | wbcil.comwbcil.com |

| pH (1.0% solution in water) | Between 5 and 8 | pH meter | pridedrugs.in |

| IR Characteristic Peaks | 1565, 1501, 1274, 1203 cm⁻¹ (±10 cm⁻¹) | IR Spectroscopy | pridedrugs.in |

| IR Metal-Oxygen Bonding Peak | ~467 cm⁻¹ | IR Spectroscopy | wbcil.com |

| Iron Content (% w/w) | 12% to 14% (on dried basis) or 12.8 to 13.0 | UV or Atomic Absorption Spectrophotometry | newdrugapprovals.orgpridedrugs.in |

| Maltol Content (% w/w) | 86% to 88% (on dried basis) or 87.6 to 89.3 | HPLC | newdrugapprovals.orgpridedrugs.in |

| Water Content | Not more than 2.0% w/w | Karl Fischer or Loss on Drying (105°C for 3 hrs) | pridedrugs.in |

| Ferrous Iron Content | Not more than 0.15% w/w | Titrimetry | pridedrugs.in |

| XRD Form A Characteristic Peaks | 15.6 and 22.5 °2Θ (±0.25 or 0.2 °2Θ) | Powder X-ray Diffraction | newdrugapprovals.orggoogle.com |

| XRD Form II Characteristic Peaks | 8.3 °2Θ (±0.25 °2Θ) | Powder X-ray Diffraction | newdrugapprovals.orggoogle.com |

| XRD Form III Characteristic Peaks | 7.4 °2Θ (±0.25 °2Θ) | Powder X-ray Diffraction | newdrugapprovals.orggoogle.com |

| XRD Form IV Characteristic Peaks | 9.5 and 14.5 °2Θ (±0.2 °2Θ) | Powder X-ray Diffraction | newdrugapprovals.orggoogle.com |

| Solubility | Soluble in water (0.5% w/v solution with opalescence) | Observation | wbcil.com |

| Hygroscopicity | Slight Hygroscopic | Observation | wbcil.com |

| Hausner Ratio | 1.24 (indicating fair flowability for one tested product) | Calculated from bulk and tapped density | wbcil.com |

| UV-Vis λmax (aqueous solution) | 411 nm (for content determination) or Characteristic two-band profile | UV-Vis Spectroscopy | google.combrieflands.com |

Preclinical Mechanistic Investigations of Ferric Maltol Pharmacodynamics and Iron Homeostasis

In Vitro Studies on Cellular Iron Transport and Metabolism

In vitro studies provide insights into the fundamental interactions of ferric maltol (B134687) at the cellular level, particularly concerning iron release, uptake, intracellular processing, and the modulation of key iron-related proteins.

Dissociation Dynamics of Ferric Maltol and Subsequent Iron Release

Ferric maltol is designed as a stable complex at physiological pH mdpi.comwbcil.com. Studies indicate that the iron-maltol complex remains strongly chelated in the intestinal lumen until it reaches the site of absorption mdpi.comwbcil.com. Dissociation of the complex is believed to occur upon interaction with the intestinal mucosa, driven by the greater affinity of iron for specific iron transport receptors on the surface of enterocytes mdpi.comwbcil.com. This controlled dissociation is hypothesized to facilitate the efficient uptake of ferric iron while minimizing the release of free iron in the gut lumen, which can be associated with gastrointestinal side effects wbcil.comoup.comnih.gov. Unlike some other oral iron salts that must dissociate to release ferrous iron for absorption, ferric maltol delivers ferric iron in a complex form that dissociates at the point of uptake oup.compmcpa.org.uk.

Cellular Uptake Mechanisms of Dissociated Iron

Following dissociation at the intestinal surface, the released ferric iron is transported across the gut lumen mdpi.comnih.gov. The precise cellular uptake mechanisms for iron derived from ferric maltol have been investigated. While some traditional oral iron formulations rely on the reduction of ferric iron to ferrous iron and uptake via the Divalent Metal Transporter 1 (DMT1), the uptake mechanisms for iron from ferric maltol may involve alternative pathways drugbank.compatsnap.comnih.gov. Experimental data suggest potential involvement of mechanisms such as beta 3 integrin or DMT1 in the ileum and duodenum drugbank.com. The lipophilic nature of the iron-maltol complex has been suggested to facilitate its transfer across cell membranes in animal studies researchgate.netmdpi.com. Some research indicates the possibility of the iron-maltol complex being absorbed intact into enterocytes via endocytosis, with subsequent breakdown within the enterocytes or in the lamina propria nih.gov.

Intracellular Fate of Absorbed Iron, Including Ferritin Association

Once absorbed into enterocytes, iron derived from ferric maltol follows intracellular pathways similar to iron from other sources. Intracellular iron can be stored temporarily within the enterocytes as ferritin patsnap.commdpi.com. Ferritin is a protein that sequesters iron, preventing its participation in reactions that could generate reactive oxygen species and releasing it in a controlled manner when needed patsnap.comnih.govjci.org. Studies have shown that ferric maltol administration leads to increased ferritin content in Caco-2 cells, an in vitro model for intestinal absorption researchgate.net. The absorbed iron can also be transported across the enterocyte and released into the bloodstream via ferroportin patsnap.commdpi.com. In circulation, iron associates with transferrin, the primary iron transport protein, for distribution to various tissues, including the bone marrow for hemoglobin synthesis drugbank.compatsnap.comnih.govjci.org.

Modulation of Iron Regulatory Proteins and Transporters (e.g., Hepcidin (B1576463), Ferroportin, Divalent Metal Transporter 1)

Iron homeostasis is tightly regulated by a system involving proteins like hepcidin, ferroportin, and DMT1 nih.govdrugbank.commdpi.comjci.org. Hepcidin, a liver-derived hormone, is a key regulator that controls the release of iron into the plasma by binding to ferroportin, leading to its internalization and degradation nih.govmdpi.com. This action prevents iron export from cells, including enterocytes and macrophages nih.govmdpi.com. DMT1 is involved in the uptake of ferrous iron into enterocytes nih.govjci.org.

Studies have investigated the effect of ferric maltol on these regulatory proteins. While some oral iron supplements can induce hepcidin expression, potentially limiting further iron absorption, the impact of ferric maltol on hepcidin levels has been examined nih.govhaematologica.org. Research indicates that ferric maltol may induce hepcidin similarly to ferrous sulfate (B86663) in certain patient populations haematologica.org. However, the controlled delivery of iron by the ferric maltol complex is hypothesized to influence its interaction with the regulatory system compared to traditional iron salts oup.com. The absorption pathway utilized by iron from ferric maltol, potentially involving mechanisms beyond the standard DMT1 pathway, could also influence the modulation of these regulatory proteins nih.gov.

Ligand Exchange Dynamics within In Vitro Biological Systems

In vitro studies have explored the dynamics of ligand exchange involving ferric maltol within biological systems. The stability of the ferric maltol complex is crucial for its function, ensuring that iron is delivered to the absorption site without premature release or undesirable interactions mdpi.comwbcil.com. Research has investigated the interaction of the maltol-iron complex with proteins involved in iron metabolism, such as transferrin and ferritin nih.govmdpi.com. While the complex is designed to dissociate upon uptake, studies have examined potential interactions and ligand exchange with these proteins in vitro nih.govmdpi.com. For instance, studies have shown that maltol can mobilize iron from transferrin and ferritin, albeit at different rates compared to other chelators mdpi.com. UV-visible spectroscopy has suggested the formation of a ternary complex between transferrin, iron, and maltol, although the maltol iron complex is not readily dissociated from transferrin mdpi.com. These studies help to understand the behavior of the ferric maltol complex in the presence of biological iron-binding molecules.

In Vivo Preclinical Models of Iron Absorption and Distribution

In vivo preclinical models, primarily using rodents, have been instrumental in evaluating the absorption and distribution of iron from ferric maltol. These studies complement in vitro findings by providing a more complex biological context.

Studies in rats have demonstrated that iron from ferric maltol is absorbed, even in models of intestinal damage mdpi.comnih.gov. These models have shown a saturable absorption effect at higher doses, indicating a regulated uptake process mdpi.comnih.gov. More effective iron absorption was observed when iron was in the ferric form within the maltol complex compared to ferrous iron mdpi.comnih.gov. Unabsorbed iron from ferric maltol appears to remain in its chelated form in the gut lumen, potentially reducing the risk of local intestinal damage associated with free iron nih.govpmcpa.org.uk.

Preclinical studies have also investigated the distribution of absorbed iron from ferric maltol to various organs. Following oral administration of radiolabeled ferric maltol in rats, absorbed iron has been detected in the bone marrow, liver, and spleen, consistent with the body's iron distribution and storage sites drugbank.commdpi.com. The distribution pattern suggests that the absorbed iron is made available for erythropoiesis and replenishment of iron stores nih.govresearchgate.net.

Data from animal studies using lipophilic iron chelators, including maltol, have shown that iron absorbed from these complexes is primarily detected in red blood cells, with lesser amounts distributed in organs like the liver and spleen mdpi.com. This distribution pattern supports the role of ferric maltol in delivering iron for hemoglobin synthesis.

Preclinical models have also been used to compare the effects of ferric maltol with other iron formulations on parameters like hemoglobin levels and iron stores. Studies in mice have shown that supplementation with certain nanoparticulate ferric iron preparations, which share some characteristics with the controlled delivery of ferric maltol, can significantly increase hemoglobin concentrations in iron-deficient mice, comparable to the effects of ferrous sulfate researchgate.net.

The use of animal models, such as the Wistar rat model, has helped to demonstrate the stability of the ferric maltol molecule in the gut and the absence of significant free iron release before absorption, supporting the hypothesis for reduced gastrointestinal irritation compared to oral iron salts pmcpa.org.uk.

Methodologies for Assessing Iron Absorption in Animal Models

Various methodologies have been employed in animal models to assess the absorption of iron from ferric maltol. Studies in rats have utilized radioactive tracing with ⁵⁹Fe-labeled ferric maltol to quantify iron uptake and tissue distribution. mdpi.comcapes.gov.brnih.gov This involves administering the labeled compound orally or intraduodenally and subsequently measuring the radioactivity in different tissues or excreta over time. mdpi.comcapes.gov.brnih.gov

Another approach involves intestinal perfusion studies in anesthetized rats. capes.gov.brnih.gov This method allows for the direct assessment of iron uptake across specific segments of the small intestine under controlled conditions, including the evaluation of factors that might influence permeability. capes.gov.brnih.gov By perfusing solutions containing ⁵⁹Fe-ferric maltol through intestinal loops and analyzing the perfusate and tissue accumulation of radioactivity, researchers can gain insights into the rate and extent of absorption. capes.gov.brnih.gov

Comparative studies in mice have also been conducted using a screening system involving the intragastric administration of different iron complexes labeled with ⁵⁹Fe. mdpi.com By monitoring the uptake, distribution within the body, and excretion of the radioisotope, these studies help compare the bioavailability of iron from ferric maltol against other formulations. mdpi.com

Systemic Biodistribution of Iron in Preclinical Organisms

Following absorption, iron from ferric maltol enters the systemic iron pool. fda.govfda.gov Within the body, this absorbed iron is primarily utilized for essential physiological processes, such as incorporation into heme for hemoglobin synthesis, or stored within the iron storage protein ferritin. fda.govfda.gov

Studies in rats using ⁵⁹Fe-labeled ferric maltol have provided insights into the systemic distribution of the absorbed iron. These studies indicated that the absorbed ⁵⁹Fe was predominantly associated with hemoglobin production, with less accumulation observed in the liver for storage compared to some other iron forms. mdpi.com However, it is worth noting that deposition of iron in the reticulo-endothelial system, liver, and spleen has been recorded in dogs administered high doses of ferric maltol in toxicity studies. europa.eu Mouse biodistribution studies utilizing gamma-emitting tracers have also been employed to assess the systemic distribution of lipophilic iron complexes, providing a methodology applicable to ferric maltol investigations. semanticscholar.org

Comparative Bioavailability Studies with Other Iron Formulations in Animal Models

Preclinical studies have compared the bioavailability of iron from ferric maltol with that of other commonly used iron formulations in animal models. Early preclinical studies demonstrated that ferric maltol had the potential for improved iron absorption and higher bioavailability compared to traditional ferrous iron supplements. wbcil.comcphi-online.com

Comparative studies in mice indicated that iron absorption was more effective when presented as the ferric maltol complex compared to iron in the ferrous form. wbcil.commdpi.com Further comparative studies in mice using intragastric administration of ⁵⁹Fe-labeled iron complexes highlighted the advantages of lipophilic iron complexes, such as ferric maltol, for increasing iron absorption and influencing its subsequent distribution and excretion compared to other chelator complexes. mdpi.com

Studies in rats involving intraduodenal administration of ⁵⁹Fe-ferric maltol showed increased iron uptake compared to hydrophilic iron mixtures containing fumarate, gluconate, and EDTA. mdpi.com Intestinal perfusion studies in rats further differentiated the absorption mechanisms; while bile salt treatment significantly enhanced the absorption of ferrous sulfate, the absorption of iron from ferric maltol showed little difference, suggesting distinct uptake pathways and potentially regulated absorption for ferric maltol. capes.gov.brnih.gov

Physiologic Regulation of Iron Uptake in Preclinical Models

Preclinical studies provide evidence suggesting that the absorption of iron from ferric maltol is subject to physiological regulation. Studies in rats pretreated with non-radioactive ferric maltol demonstrated significantly lower tissue accumulation of subsequently administered ⁵⁹Fe-labeled ferric maltol compared to control animals that did not receive pretreatment. capes.gov.brnih.gov This finding indicates that in iron-replete states induced by prior ferric maltol administration, the absorption of additional iron is reduced, consistent with the body's homeostatic mechanisms to prevent iron overload. capes.gov.brnih.gov

Furthermore, studies in children, which provide relevant preclinical context due to developmental similarities in iron metabolism, have shown non-dose-proportional increases in serum iron and transferrin saturation (TSAT) following ferric maltol administration. researchgate.netnih.govlstmed.ac.uk These non-dose-dependent changes suggest that iron uptake is regulated to meet the body's physiological needs, rather than simply increasing linearly with dose. researchgate.netnih.govlstmed.ac.uk Absorbed iron entering the systemic pool is known to be physiologically regulated, being directed towards storage in ferritin or utilization in heme synthesis based on the body's requirements. fda.govfda.gov

Pharmacokinetic Profile of the Maltol Ligand in Preclinical Models

The pharmacokinetic profile of the maltol ligand, as a component of ferric maltol, has been investigated in preclinical models. These studies focus on its absorption, distribution, metabolism, and excretion independently of the iron.

Absorption and Systemic Exposure of Maltol in Preclinical Models

Following the oral administration of ferric maltol, the maltol ligand is absorbed separately from the iron in the gastrointestinal tract. wbcil.commdpi.comwikipedia.orgfda.govfda.gov Studies in adults with inflammatory bowel disease (IBD) showed that maltol and its metabolite, maltol glucuronide, appeared rapidly in plasma, with maximum concentrations (Cmax) typically reached within 1 to 1.5 hours post-dose. wbcil.comresearchgate.net In adolescents, maltol concentrations also increased rapidly and in a dose-dependent manner. wbcil.comresearchgate.net

Maltol is rapidly metabolized, primarily through glucuronidation, a process mediated by the enzyme UGT1A6. wbcil.comwikipedia.orgfda.govfda.gov This metabolic conversion is a significant pathway for the elimination of maltol. wbcil.comwikipedia.orgfda.govfda.gov

Systemic exposure to maltol is generally transient due to its rapid metabolism and excretion. europa.euwikipedia.org Studies have reported a short elimination half-life for maltol, approximately 0.7 hours. europa.euwikipedia.org A significant proportion of the ingested maltol, estimated to be between 39.8% and 60%, is excreted in the urine in the form of maltol glucuronide. fda.govfda.gov Preclinical and clinical data indicate that there is no significant accumulation of maltol or its glucuronide metabolite with repeated dosing. fda.govfda.govresearchgate.net

Pharmacokinetic Parameters of Maltol (Illustrative Data from Studies)

| Parameter | Value (Adults with IBD) wbcil.comresearchgate.net | Value (Maltol in Plasma) europa.eu |

| Time to Cmax (Tmax) | 1 - 1.5 hours | ~1 hour |

| Cmax (Maltol) | Not specified quantitatively | 67.3 ± 28.3 ng/mL |

| Cmax (Maltol Glucuronide) | Increased dose-proportionally | 4677 ± 1613 ng/mL |

| Elimination Half-life | Not specified quantitatively | 0.7 hours |

| Urinary Excretion (as glucuronide) | Not specified quantitatively | 39.8% - 60% of ingested maltol fda.govfda.gov |

Note: The data presented in this table are illustrative and compiled from different studies and contexts as cited. Specific values may vary depending on the study design, population, and dose.

Metabolic Pathways of Maltol (e.g., Glucuronidation) in Preclinical Systems

Preclinical studies, alongside in vitro investigations, indicate that the primary metabolic pathway for maltol involves glucuronidation. Specifically, the enzyme UGT1A6 is identified as playing a significant role in the glucuronidation of maltol. Sulfation is also noted as a metabolic process for maltol in vitro. drugbank.comeuropa.eueuropa.euhres.caeuropa.eu Following oral administration, maltol is rapidly metabolized to maltol glucuronide. europa.eueuropa.eu

Excretion and Elimination Kinetics of Maltol Metabolites in Preclinical Systems

Maltol is rapidly metabolized and eliminated. In preclinical systems and human studies, maltol is transiently detected in plasma, with a short half-life of approximately 0.7 hours. drugbank.comeuropa.euhres.ca The main metabolite, maltol glucuronide, is rapidly formed and reaches maximum plasma concentrations around 1 to 1.5 hours after oral administration. europa.eueuropa.euhres.ca

Excretion of maltol metabolites primarily occurs via the urine. A significant portion of the orally administered maltol, ranging from 39.8% to 60.0%, is excreted in the urine as maltol glucuronide. drugbank.comeuropa.euhres.ca Unabsorbed ferric maltol is eliminated in the feces. drugbank.com Studies have shown that exposure to maltol glucuronide increases in a dose-proportional manner, and there is no significant accumulation of either maltol or maltol glucuronide with repeated dosing. europa.euhres.ca The pharmacokinetic profiles of maltol/maltol glucuronide and iron parameters appear to be independent of one another. europa.eueuropa.euhres.caeuropa.eu

Preclinical and In Vitro Drug-Drug Interaction Studies Affecting Iron Absorption

Preclinical and in vitro studies have explored potential drug interactions affecting iron absorption from ferric maltol. The ferric maltol complex is designed to dissociate upon uptake from the gastrointestinal tract, allowing iron and maltol to be absorbed separately; the complex itself does not enter the systemic circulation. hres.caeuropa.eu

In vitro studies suggest that maltol is glucuronidated by UGT1A6. europa.eu It is not fully established if medical products that inhibit UGT enzymes could increase maltol concentration. europa.eueuropa.eu

Oral iron, in general, is known to reduce the absorption of several other medications, including certain antibiotics (such as tetracyclines and quinolones like ciprofloxacin, levofloxacin, moxifloxacin, and norfloxacin), bisphosphonates, levothyroxine, carbidopa, entacapone, levodopa, mycophenolate, and penicillamine. drugbank.comeuropa.eueuropa.eu Separating the administration of ferric maltol from these medications by at least 2 hours is typically recommended to mitigate reduced absorption. europa.eu Calcium and magnesium salts may also reduce the absorption of oral iron, suggesting a separation of administration by at least 2 hours. europa.eu

Concomitant administration of ferric maltol with intravenous iron is generally avoided due to the potential for rapid iron release and resulting hypotension or collapse caused by the saturation of transferrin. hres.caeuropa.eueuropa.eu The combination of dimercaprol (B125519) and iron is nephrotoxic and should be avoided. europa.eueuropa.eu Chloramphenicol can interfere with iron incorporation into red blood cells and iron excretion. europa.euwikipedia.org Methyldopa's hypotensive effect may be antagonized by oral iron. europa.euwikipedia.org

Pharmaceutical Science and Formulation Research for Ferric Maltol

Design Principles for Oral Delivery Systems of Ferric Maltol (B134687)

The fundamental design principle behind oral delivery systems for ferric maltol is to facilitate the efficient absorption of ferric iron while minimizing undesirable gastrointestinal effects often seen with conventional iron salts. ashpublications.orgnih.gov Ferric maltol is formulated as an oral complex where maltol, a naturally occurring sugar derivative, strongly chelates ferric iron. newdrugapprovals.orgnih.gov This chelation renders the iron stable and available for absorption. newdrugapprovals.org Unlike some other ferric compounds that may precipitate as insoluble hydroxides and phosphates in the duodenum, the ferric maltol complex is designed to remain in a soluble form, allowing for improved bioavailability, particularly at the neutral pH levels encountered in the intestine. nih.govresearchgate.net The complex delivers ferric iron to the intestine, where its higher affinity for the iron transporter mechanism is believed to promote dissociation and subsequent uptake. nih.gov The lipophilic character of the ferric maltol complex is also suggested to play a role in its ability to traverse cell membranes, contributing to enhanced iron absorption. mdpi.commdpi.com

Formulation Strategies for Optimized Iron Bioavailability and Complex Stability

Formulation strategies for ferric maltol prioritize maintaining the stability of the ferric-maltol complex and enhancing iron bioavailability. The high affinity and selectivity of maltol for ferric iron are central to the complex's stability. nih.gov This stability is crucial for preventing the premature release of iron in the gastrointestinal tract, which can lead to poor absorption and local irritation. brieflands.com

A key advantage of the ferric maltol formulation is its ability to hold ferric iron in a soluble and absorbable form even within the alkaline pH environment of the intestinal lumen, a region where iron absorption primarily occurs. brieflands.com This contrasts with some traditional ferric preparations that exhibit poor solubility at higher pH values. brieflands.com

Research has also explored advanced formulation approaches, such as the development of effervescent floating tablets. brieflands.comresearchgate.net These systems are designed to prolong the gastric residence time of the dosage form, allowing for a more sustained release of ferric maltol in the upper part of the small intestine, potentially maximizing iron absorption. brieflands.comresearchgate.net Studies have investigated the use of various excipients, including gel-forming agents like HPMC K4M and Carbopol 934 P, and effervescent agents such as sodium bicarbonate and citric acid, to achieve desired buoyancy and drug release profiles. brieflands.comresearchgate.net

Evaluation of these formulations involves assessing pre-compression parameters of the powder blend and post-compression characteristics of the tablets, including buoyancy (floating lag time and total floating time), hardness, friability, weight variation, drug content, swelling ability, and in vitro dissolution studies to determine the drug release mechanism. brieflands.comresearchgate.net Physical stability studies of optimized formulations are conducted to ensure the integrity and performance of the tablets over time. brieflands.comresearchgate.net

Research on Advanced Drug Delivery Platforms for Ferric Maltol

Research into advanced drug delivery platforms for ferric maltol aims to further enhance its therapeutic performance, primarily by controlling its release and optimizing its absorption window. A notable area of investigation has been the development of gastroretentive systems, such as effervescent floating tablets. brieflands.comresearchgate.net

These floating tablet systems are engineered to remain in the stomach for an extended period, providing a localized and prolonged release of ferric maltol to the upper small intestine, considered the primary site for iron absorption. brieflands.com Studies have demonstrated the feasibility of formulating ferric maltol into such platforms using specific combinations of polymers and effervescent components. brieflands.comresearchgate.net

Detailed research findings from the evaluation of these floating tablets provide insights into their potential benefits. For instance, one study highlighted a specific formulation (F11) that exhibited an immediate floating capability and maintained buoyancy for over 18 hours. brieflands.comresearchgate.net The in vitro dissolution studies of this formulation showed a sustained release profile, with 98.54% of the ferric maltol released over a 12-hour period. brieflands.comresearchgate.net The drug release mechanism was found to follow zero-order kinetics with non-fickian diffusion, indicating a controlled release influenced by both diffusion and erosion of the tablet matrix. brieflands.comresearchgate.net

The development and evaluation of such advanced oral drug delivery systems underscore the ongoing efforts in pharmaceutical science to optimize the delivery of ferric maltol, aiming for improved iron bioavailability and potentially enhanced patient outcomes.

Data from a Ferric Maltol Floating Tablet Study (Formulation F11) brieflands.comresearchgate.net

| Parameter | Result |

| Floating Lag Time | Immediate |

| Total Floating Time | > 18 hours |

| Drug Release at 12 hours | 98.54% |

| Drug Release Kinetics | Zero Order |

| Drug Release Mechanism | Non-Fickian Diffusion |

Interdisciplinary Research Perspectives and Future Directions for Ferric Maltol Studies

Computational Modeling and In Silico Approaches for Iron-Maltol Interactions

Computational and in silico methods play a crucial role in understanding the intricate interactions between iron and maltol (B134687), as well as its derivatives. Density Functional Theory (DFT) calculations, such as the DFT/B3LYP method, have been employed to investigate the structural, electronic, and spectral properties of maltol derivatives and their complexation with Fe(III) ions. ecostore.com These studies provide detailed insights into the nature of the chemical bonds and the stability of the resulting complexes.

Furthermore, a combination of spectroscopic techniques (UV-Vis, IR, EPR, and Raman) and computational methods has been utilized to elucidate the Fe(III) chelation ability of newly synthesized hydrophilic maltol derivatives in aqueous solutions. fishersci.ca These approaches help to characterize the coordination environment around the iron ion and the binding modes of the maltol ligands.

While some in silico docking studies involving maltol and its derivatives have focused on interactions with biological targets like acetylcholinesterase fishersci.beatamanchemicals.com, computational chemistry directly applied to the iron-maltol complex formation aids in predicting binding affinities and understanding the factors that influence complex stability under various physiological conditions. Comparative studies, such as the spectrophotometric titration against maltol to determine the Fe(III) binding ability of nicotianamine, also highlight the utility of quantitative methods in assessing iron chelation strength. americanelements.com

Structure-Activity Relationship (SAR) Studies of Maltol Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to the design and optimization of chelating agents, including maltol derivatives. The development of alpha-ketohydroxyheteroaromatic (KHP) chelators, a class that includes maltol, has historically involved SAR investigations to identify compounds with desired iron-binding properties. mims.comscentspiracy.com In vitro screening systems for these chelators have considered factors such as molecular structure-activity correlation, stability and solubility of the chelator and its iron complex, the electronic effects of substituents on the heteroaromatic ring, and lipid-water partitioning. scentspiracy.com

Research on derivatives structurally related to maltol, such as hydroxypyridinones, has demonstrated the critical role of specific functional groups, like the hydroxyl and carbonyl groups, in their activity. Modifications to the ring structure can influence properties such as cytotoxicity, which may be linked to their iron chelation ability and lipophilicity. wikipedia.org

Studies involving new hydrophilic maltol derivatives have further explored how structural modifications impact Fe(III) chelation and antioxidant properties. fishersci.ca This research contributes to the understanding of how subtle changes in molecular structure can lead to variations in biological activity and metal binding. Investigations into hybrid compounds, such as resveratrol-maltol hybrids, also examine metal chelating activity and the relationship between structure and antioxidant effects, noting that the presence of additional hydroxyl groups can enhance antioxidant capacity. wikipedia.org These SAR studies are vital for the rational design of future iron chelators or related therapeutic agents based on the maltol scaffold.

Interactions of Ferric Maltol with the Gut Microbiome in Preclinical Settings

Preclinical studies, particularly in murine models, have provided valuable insights into the interactions of ferric maltol with the gut microbiome. Research indicates that supplementation with ferric maltol is associated with fewer alterations in the murine microbiome compared to treatment with ferrous sulfate (B86663). wikipedia.orgnih.gov

In mice with chemically induced colitis, treatment with ferric maltol did not lead to changes in fecal iron content or a worsening of colitis features. wikipedia.orgnih.gov In contrast, treatment with ferrous sulfate resulted in a significant increase in fecal iron and exacerbated colitis. wikipedia.orgnih.gov This suggests a differential impact of these iron formulations on the intestinal environment.

Studies comparing ferric maltol and ferrous sulfate have shown that ferric maltol does not adversely affect the intestinal microbiome in either mice or human subjects, unlike ferrous sulfate. wikipedia.orgfishersci.ca Unabsorbed iron from conventional ferrous preparations can become available to bacteria in the colon, potentially promoting the growth of certain species and contributing to microbial imbalance (dysbiosis). wikipedia.orgalfa-chemistry.com

Ferric maltol is designed to remain strongly chelated until it reaches the site of absorption in the gut. If unabsorbed, the iron-maltol complex is thought to be eliminated intact in the feces, thereby minimizing the amount of free iron available in the colon. wikipedia.org This characteristic may contribute to the observed reduced impact on gut microbes and potentially lower incidence of gastrointestinal side effects compared to ferrous sulfate. Studies in humans with iron deficiency have supported these preclinical findings, showing no significant changes in the microbiome after ferric maltol treatment, while significant changes in various genera were observed with ferrous sulfate. nih.gov

Exploration of Novel Applications and Research Opportunities for Ferric Maltol

Beyond its established use as an oral iron replacement therapy, the unique properties of ferric maltol and the maltol ligand present several avenues for novel applications and future research.

Future research should continue to assess the long-term efficacy and safety of ferric maltol across diverse patient populations, including those with chronic conditions such as inflammatory bowel disease (IBD) and chronic kidney disease (CKD). mims.com Ferric maltol is considered a novel oral iron formulation that addresses some limitations of conventional iron supplements, particularly in inflammatory states. mims.comfishersci.noatamanchemicals.comwikidata.org

Q & A

Q. Methodological Recommendations :

Replicate physiological pH (6.5–7.4) and reductant concentrations in vitro .

Use intestinal cell lines (e.g., Caco-2) to model enterocyte-specific uptake .

What advanced methodologies assess ferric maltol’s impact on the gut microbiome in iron-deficient populations?

Advanced Research Focus

Unlike ferrous sulfate, ferric maltol exhibits minimal dysbiosis risk. Key approaches include:

- 16S rRNA sequencing : Compare microbial diversity (Shannon index) pre/post-treatment in fecal samples .

- Functional assays : Quantify short-chain fatty acids (SCFAs) via GC-MS to assess metabolic activity .

- Iron-sensitive taxa : Monitor Bacteroides (iron scavengers) and Lactobacillus (pH-sensitive) populations .

Trial Data : In IBD patients, ferric maltol maintained microbial balance, with <5% decrease in Bifidobacterium vs. 20% decline with ferrous sulfate .

How do pharmacokinetic studies differentiate iron absorption pathways of ferric maltol from other oral therapies (e.g., Sucrosomial® iron)?

Q. Advanced Research Focus

- Ferric maltol : Dissociates at enterocytes, relying on DMT1 for Fe³⁺ uptake. Maltol metabolites lack systemic activity .

- Sucrosomial® iron : Uses phospholipid vesicles to bypass DMT1, enabling para-cellular absorption .

Comparative Table : Absorption Pathways

| Parameter | Ferric Maltol | Sucrosomial® Iron |

|---|---|---|

| Primary Pathway | DMT1-mediated (active) | Para-cellular (passive) |

| Systemic Bioavailability | 15–20% | 25–30% |

| GI Toxicity | Low (3–5% incidence) | Moderate (8–10% incidence) |

What statistical strategies address high variability in iron indices (ferritin, TSAT) during long-term ferric maltol trials?

Q. Advanced Research Focus

- Mixed-effects models : Account for intra-patient variability in ferritin (acute-phase reactant) and adjust for CRP levels .

- Non-inferiority margins : Predefine ΔHb ≥1 g/dL as clinically meaningful to mitigate placebo effects .

- Sensitivity analyses : Exclude outliers with ferritin >300 µg/L (indicative of inflammation) .

Example : In the FRESH study, baseline-adjusted TSAT increased by 8.2% (95% CI: 5.1–11.3) despite high variability .

How does ferric maltol’s nanozyme activity inform its potential therapeutic applications beyond iron deficiency?

Emerging Research Focus

Ferric maltol exhibits catalase-like activity, scavenging ROS in vitro (IC₅₀: 12 µM). Applications under investigation:

- Antimicrobial : Disrupts bacterial membranes via hydroxyl radical generation (10⁴ CFU reduction in E. coli) .

- Anti-inflammatory : Reduces TNF-α by 40% in murine colitis models .

Methodological Note : Assess nanozyme activity using TMB oxidation assays (λ = 652 nm) under physiomimetic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.